

Application Note: AS1975063 Dosage and Protocols for Animal Studies

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Compound of Interest

Compound Name: AS1975063
CAS No.: 955925-61-8
Cat. No.: B605609

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Abstract

AS1975063 is a potent, selective, and orally active agonist of GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1). Developed by Astellas Pharma, this compound is utilized in preclinical research to investigate glucose-dependent insulin secretion (GDIS) and the therapeutic potential of GPR40 activation in Type 2 Diabetes Mellitus (T2DM). This guide provides validated protocols for formulation, dosage selection, and experimental workflows in rodent models (mouse and rat), emphasizing its utility in Oral Glucose Tolerance Tests (OGTT).

Compound Profile & Mechanism of Action[1]

Mechanism of Action

AS1975063 functions as a GPR40 agonist.[1][2] GPR40 is a G-protein-coupled receptor (GPCR) predominantly expressed in pancreatic

-cells.[2]

- Signaling Cascade: Activation of GPR40 by **AS1975063** couples to the

protein family.

- Intracellular Effect: This triggers Phospholipase C (PLC) activation, leading to the hydrolysis of PIP2 into IP3 and DAG.
- Physiological Outcome: IP3 induces

mobilization from the endoplasmic reticulum. The elevation in intracellular calcium amplifies glucose-stimulated insulin secretion (GSIS). Crucially, this mechanism is glucose-dependent, minimizing the risk of hypoglycemia compared to sulfonylureas.

Chemical Properties[4][5][6]

- Compound Name: **AS1975063**[1][3][4][5][6][7]
- Chemical Class: Biphenyl-substituted oxadiazolidinedione derivative.[4]
- Form: Typically supplied as a Sodium Salt (Sodium 2-({4-[(2',6'-dimethyl[1,1'-biphenyl]-3-yl)methoxy]phenyl)methyl)-3,5-dioxo-1,2,4-oxadiazolidin-4-ide).[4]
- Solubility: The sodium salt form improves aqueous solubility compared to the free acid.

Formulation & Vehicle Preparation

Proper formulation is critical for ensuring consistent bioavailability in oral (p.o.) dosing.

Recommended Vehicle

For oral administration in rodents, a suspension or solution in a viscosity-enhancing agent is standard for this class of lipophilic GPR40 agonists.

- Primary Vehicle: 0.5% Methylcellulose (MC) in distilled water.
- Alternative Vehicle: 0.1% Tween 80 in 0.5% Carboxymethylcellulose (CMC).

Preparation Protocol

- Weighing: Accurately weigh the required amount of **AS1975063** sodium salt.

- Wetting: Add a small volume of the vehicle (e.g., 0.5% MC) and triturate with a mortar and pestle (or vortex vigorously) to break up any clumps.
- Dilution: Gradually add the remaining volume of vehicle to reach the target concentration.
- Homogenization: Sonicate for 10–15 minutes to ensure a uniform suspension/solution.
- Storage: Prepare fresh daily. Protect from light.

Dosage Selection for In Vivo Studies[6][10]

The following dosages are derived from pharmacokinetic (PK) and pharmacodynamic (PD) studies in ICR mice and Zucker fatty rats.

Mouse Dosage (Oral)[4]

- Effective Dose Range: 1 – 10 mg/kg[3]
- Optimal Dose for OGTT: 3 – 10 mg/kg
- Administration Volume: 10 mL/kg

Dose (mg/kg)	Outcome (Single Dose)
1 mg/kg	Mild suppression of glucose excursion; slight increase in insulin.[3]
3 mg/kg	Significant reduction in glucose AUC; robust insulin secretion.
10 mg/kg	Maximal efficacy in glucose lowering and insulin peak enhancement.

Rat Dosage (Oral)[4]

- Effective Dose Range: 1 – 10 mg/kg[3]
- Model: Zucker Fatty Rats (model of insulin resistance/obesity).

- Administration Volume: 5 mL/kg

Dose (mg/kg)	Outcome (Single Dose)
1 mg/kg	Detectable improvement in glucose tolerance.
3 mg/kg	Significant improvement in glucose tolerance and insulin secretion.
10 mg/kg	Strongest effect; significant reduction in plasma glucose excursion.

Note on Chronic Dosing: While **AS1975063** is effective as a single dose, related analogues (e.g., AS2034178) are often preferred for chronic studies (>2 weeks) due to optimized PK profiles. If using **AS1975063** for chronic studies, verify plasma trough levels to ensure coverage.

Experimental Protocols

Oral Glucose Tolerance Test (OGTT) Workflow

This is the standard assay to validate **AS1975063** activity in vivo.

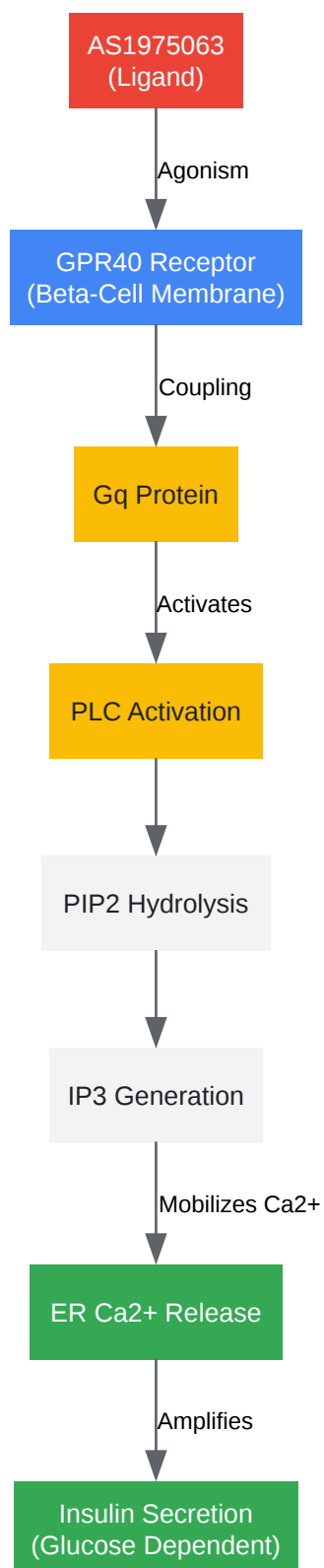
Step-by-Step Protocol:

- Fasting: Fast animals for 16 hours (overnight) to establish a baseline glucose level. Ensure free access to water.
- Baseline Measurement (T-30): Measure fasting blood glucose (tail vein prick) and collect a blood sample for baseline insulin if required.
- Drug Administration (T-30): Administer **AS1975063** (1, 3, or 10 mg/kg) or Vehicle via oral gavage.
- Wait Period: Wait 30 minutes to allow for drug absorption.
- Glucose Challenge (T0): Administer Glucose solution orally.
 - Mice: 2 g/kg glucose (typically 20% glucose solution at 10 mL/kg).

- Rats: 2 g/kg glucose.
- Sampling: Measure blood glucose at T=0 (immediately pre-glucose), 15, 30, 60, and 120 minutes post-glucose load.
- Plasma Collection: For insulin determination, collect blood (e.g., 30–50 μ L) into heparinized tubes at T=0, 15, and 30 minutes. Centrifuge immediately at 4°C to separate plasma.

Visualization of Workflows

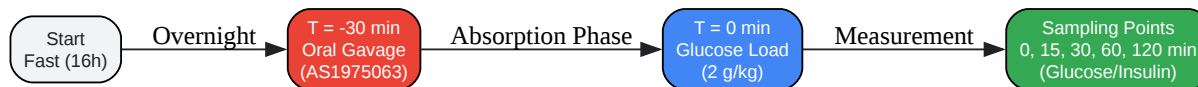
Diagram 1: GPR40 Signaling Pathway



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Caption: Signal transduction pathway of **AS1975063** mediating glucose-dependent insulin secretion.

Diagram 2: OGTT Experimental Timeline



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Caption: Experimental timeline for evaluating **AS1975063** efficacy in an Oral Glucose Tolerance Test.

Safety & Monitoring

- Hypoglycemia Risk: Low.[4] Unlike sulfonylureas, **AS1975063** enhances insulin secretion only in the presence of elevated glucose. However, monitor animals for signs of distress if combined with other anti-diabetic agents.
- Liver Toxicity: While **AS1975063** was designed to improve upon earlier GPR40 agonists (like TAK-875, which had liver liability), standard liver enzymes (ALT/AST) should be monitored in any chronic study (>7 days).
- PK Monitoring: For precise study interpretation, collect terminal plasma samples to correlate exposure (AUC) with efficacy.

References

- Tanaka, H., et al. (2013). "Chronic Treatment with Novel GPR40 Agonists Improve Whole-Body Glucose Metabolism Based on the Glucose-Dependent Insulin Secretion." *Molecular Pharmacology*.
 - Source:
 - Relevance: Primary source for **AS1975063** synthesis, dosage (1–10 mg/kg)

- Negoro, K., et al. (2012). "Discovery of Novel GPR40 Agonists." Astellas Pharma Research Publications. Relevance: Background on the chemical development and structure-activity relationships of the AS-series GPR40 agonists.
- Mancini, A. D., & Poitout, V. (2013). "GPR40 agonists for the treatment of type 2 diabetes: life after TAK-875." Diabetes Care.

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